molecular formula C15H20N2O4S2 B161258 Bisdethiobis(methylthio)gliotoxin CAS No. 74149-38-5

Bisdethiobis(methylthio)gliotoxin

Cat. No.: B161258
CAS No.: 74149-38-5
M. Wt: 356.5 g/mol
InChI Key: OVBAGMZLGLXSBN-UOVKNHIHSA-N
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Description

Bisdethiobis(methylthio)gliotoxin is a sulfur-containing mycotoxin produced by certain fungi, including Aspergillus fumigatus It is a derivative of gliotoxin, characterized by the addition of two methylthio groups

Scientific Research Applications

Bisdethiobis(methylthio)gliotoxin has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Bisdethiobis(methylthio)gliotoxin, also known as Bis(methylthio)gliotoxin or bis(methylthio)gliotoxin, is a potent inhibitor that targets a variety of biological processes. It primarily targets the function of macrophages, inflammation, antiangiogenesis, and various enzymes . It also suppresses the generation of NF-κB, thus blocking the production of cytokines and inflammatory factors .

Mode of Action

This compound interacts with its targets by suppressing their function, leading to a variety of changes. For instance, it inhibits the function of macrophages, leading to a decrease in immune response . It also blocks the production of cytokines and inflammatory factors by suppressing the generation of NF-κB .

Biochemical Pathways

The compound affects several biochemical pathways. It is produced by various fungi, including Aspergillus fumigatus, and can be biosynthesized by a gli gene cluster and regulated by a positive GliZ regulator . The compound shows cytotoxic effects via different signal pathways . The biosynthesis of this compound is regulated by the bis-thiomethyltransferase GtmA .

Pharmacokinetics

fumigatus, and this fungus has evolved self-protection mechanisms that include the GT efflux pump GliA, the GT neutralising enzyme GliT, and the negative regulation of GT biosynthesis by the bis-thiomethyltransferase GtmA .

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It shows cytotoxic effects via the suppression of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the production of the compound is regulated by a positive GliZ regulator . Additionally, the compound’s action can be influenced by the presence of exogenous gliotoxin .

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The temporal dynamics of gliotoxin and bis(methylthio)gliotoxin during A. fumigatus progression could be further explored to understand their role in the infection .

Biochemical Analysis

Biochemical Properties

Bisdethiobis(methylthio)gliotoxin plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is often inhibitory, contributing to its antibacterial and immunosuppressive properties

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to influence cell function by interfering with redox homeostasis or protein modification . It can also suppress the generation of NF-κB, thus blocking the production of cytokines and inflammatory factors to reduce the angiogenic effect .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and interactions of this compound are complex and require further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bisdethiobis(methylthio)gliotoxin is typically synthesized from gliotoxin through a methylation processThe reaction involves the transfer of methyl groups to the thiol groups of gliotoxin, resulting in the formation of bis(methylthio)gliotoxin .

Industrial Production Methods

Industrial production of bis(methylthio)gliotoxin involves the cultivation of Aspergillus fumigatus under controlled conditions to maximize the yield of gliotoxin, which is then converted to bis(methylthio)gliotoxin through enzymatic methylation. The process includes fermentation, extraction, and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bisdethiobis(methylthio)gliotoxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct biological properties and reduces its toxicity compared to gliotoxin. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBAGMZLGLXSBN-UOVKNHIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70995590
Record name 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74149-38-5
Record name Bisdethiobis(methylthio)gliotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149385
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70995590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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